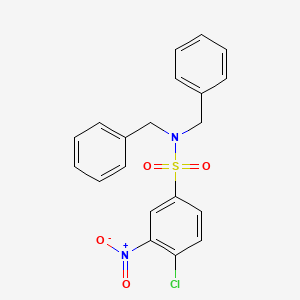

![molecular formula C29H31NO5 B2700165 Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate CAS No. 2006281-57-6](/img/structure/B2700165.png)

Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 3,8,11-Trioxa-5-azatridecan-13-oic acid, 2,2-diMethyl-4-oxo-, is a chemical with the molecular formula C11H21NO6 . It’s used in the preparation of modified macromolecular scaffolds for drug delivery using PAMAM dendrimers .

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including ester, amine, and ether groups. The presence of these groups can influence the compound’s reactivity and interactions with other molecules .Physical and Chemical Properties Analysis

This compound has a predicted boiling point of 425.7±30.0 °C and a predicted density of 1.145±0.06 g/cm3 . It’s stored at -20°C and has a predicted pKa of 3.40±0.10 .Scientific Research Applications

N⋯π and O⋯π Interactions in Crystal Packing

Research highlights the unique crystal packing interactions of related ethyl prop-2-enoates, utilizing rare N⋯π and O⋯π interactions. This study emphasizes the importance of such non-traditional interactions over "directed" hydrogen bonding, providing insights into the molecular organization and potential applications in crystal engineering and design (Zhang, Wu, & Zhang, 2011).

Cyclopropane Derivatives via Blaise Rearrangement

Ethyl 2-alkyl-2-methyl-3-hydroxy-3-phenylpropanoates, under specific conditions, lead to the formation of cyclopropane derivatives. This process, known as the Blaise rearrangement, opens pathways for the synthesis of structurally complex and valuable organic compounds (Abe & Suehiro, 1982).

Synthesis of 2,3-Diaminoacid Derivatives

The efficient synthesis of ethyl 2,3-diphthalimidoylpropanoate from ethyl propynoate represents a pivotal step in generating 2,3-diaminocarboxylic acid derivatives. This study underscores the importance of reaction media in selective synthesis and offers a potential approach for producing amino acid derivatives (Oe et al., 2014).

Radical Polymerization and Chain Transfer Mechanisms

Ethyl 2-[1-(trimethylsilylperoxy)ethyl]propenoates demonstrate significant roles as chain transfer reagents in radical polymerizations, impacting the polymerization process's efficiency and the properties of resulting polymers. This research provides a foundation for novel polymer synthesis methods and the development of materials with tailored properties (Colombani, Beliard, & Chaumont, 1996).

Insights into Quinoxalines Derivatives as Inhibitors

The synthesis and structural analysis of new quinoxalines derivatives offer insights into their potential as inhibitors for c-Jun N-terminal kinases, highlighting the role of molecular docking and dynamics studies in drug discovery and development (Abad et al., 2020).

Properties

IUPAC Name |

ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-3-(4-phenylmethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO5/c1-5-33-27(31)26(30-28(32)35-29(2,3)4)25(22-14-10-7-11-15-22)23-16-18-24(19-17-23)34-20-21-12-8-6-9-13-21/h6-19H,5,20H2,1-4H3,(H,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEZGDIZEAMXBOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

473.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

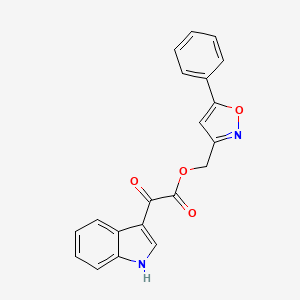

![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-fluoro-4-methoxybenzamide](/img/structure/B2700084.png)

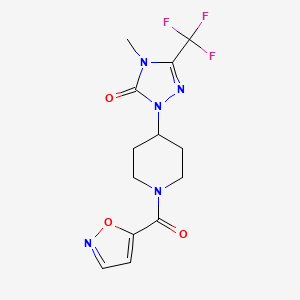

![1-(2,4-difluorobenzyl)-3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2700086.png)

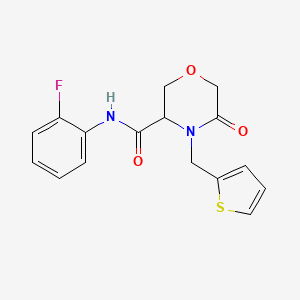

![4-(4-Chlorophenyl)-2-[4-(2-methylphenyl)piperazin-1-yl]quinazoline](/img/structure/B2700090.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2700093.png)

![2-[({[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino} (2,6-dichlorophenyl)methyl)sulfanyl]acetic acid](/img/structure/B2700097.png)

![N-[(2,5-Difluorophenyl)-(3-methylsulfanylphenyl)methyl]prop-2-enamide](/img/structure/B2700098.png)

![2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B2700099.png)

![N-cyclopropyl-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2700100.png)

![(Z)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2700105.png)